Cas no 504413-73-4 (5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers))

5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy Topotecan Dihydrochloride Salt (Mixture of DiastereoMers)
- IKBVYIZOTSVDNQ-AKRCKQFNSA-N
- 5-Hydroxy Topotecan Dihydrochloride Salt
- Topotecan 5-Hydroxy Impurity
- (19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9,12-trihydroxy-, (4S)-; (4S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9,12-trihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 10-Hydroxy-9-[(dimethylamino)methyl]-5-hydroxy-(20S,5RS)-camptothecin
- 5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers)
- 504413-73-4
-
- インチ: 1S/C23H23N3O6/c1-4-23(31)15-8-17-19-12(20(28)26(17)21(29)14(15)10-32-22(23)30)7-11-13(9-25(2)3)18(27)6-5-16(11)24-19/h5-8,20,27-28,31H,4,9-10H2,1-3H3/t20?,23-/m0/s1
- InChIKey: IKBVYIZOTSVDNQ-AKRCKQFNSA-N
- ほほえんだ: N1C2C(=C(CN(C)C)C(O)=CC=2)C=C2C(O)N3C(C=12)=CC1[C@](CC)(O)C(=O)OCC=1C3=O
計算された属性
- せいみつぶんしりょう: 437.15868546g/mol
- どういたいしつりょう: 437.15868546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 900
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: >168°C (dec.)
- ふってん: 849.3±65.0 °C at 760 mmHg
- フラッシュポイント: 467.4±34.3 °C
- ようかいど: Aqueous Acid (Slightly), DMSO (Slightly, Sonicated), Methanol (Slightly))
- じょうきあつ: 0.0±3.3 mmHg at 25°C
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, Refrigerator, Under inert atmosphere
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H954455-10mg |
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) |
504413-73-4 | 10mg |
$ 1453.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489359-1mg |
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers), |
504413-73-4 | 1mg |
¥2858.00 | 2023-09-05 | ||
TRC | H954455-1mg |
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) |
504413-73-4 | 1mg |
$ 184.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-489359-1 mg |
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers), |
504413-73-4 | 1mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AG26378-1mg |
5-Hydroxy Topotecan Dihydrochloride Salt (Mixture of DiastereoMers) |
504413-73-4 | 1mg |
$300.00 | 2024-04-19 | ||
A2B Chem LLC | AG26378-10mg |
5-Hydroxy Topotecan Dihydrochloride Salt (Mixture of DiastereoMers) |
504413-73-4 | 10mg |
$1532.00 | 2024-04-19 |
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) 関連文献
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers)に関する追加情報
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) (CAS No. 504413-73-4): A Comprehensive Overview
5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) is a derivative of topotecan, a well-known topoisomerase I inhibitor widely used in cancer therapy. With the CAS number 504413-73-4, this compound has garnered significant attention in pharmaceutical research due to its potential applications in oncology. Researchers are particularly interested in its mechanism of action, bioavailability, and therapeutic efficacy compared to its parent compound.
The mixture of diastereomers in 5-Hydroxy Topotecan Dihydrochloride presents unique challenges and opportunities in drug development. Diastereomers often exhibit different pharmacokinetic and pharmacodynamic properties, making their study crucial for optimizing drug formulations. Recent advancements in chiral separation techniques have enabled researchers to better understand the individual contributions of each diastereomer to the overall biological activity.
In the context of current cancer research trends, 5-Hydroxy Topotecan Dihydrochloride is being investigated for its potential in combination therapies. With the growing focus on personalized medicine and targeted cancer treatments, this compound's ability to work synergistically with other chemotherapeutic agents is of particular interest. Studies have explored its effects on various cancer cell lines, including those resistant to conventional treatments.
The pharmacological profile of 5-Hydroxy Topotecan Dihydrochloride shows promising results in terms of drug metabolism and tissue distribution. Its hydroxy group modification may influence its water solubility and membrane permeability, potentially addressing some limitations observed with topotecan. These characteristics make it a valuable candidate for drug delivery system optimization.
From a synthetic chemistry perspective, the production of 5-Hydroxy Topotecan Dihydrochloride requires precise control over reaction conditions to maintain the desired stereochemical purity. The pharmaceutical industry has developed advanced analytical methods, including HPLC and mass spectrometry, to ensure the quality and consistency of this compound. These techniques are critical for meeting regulatory standards in drug development.
The stability studies of 5-Hydroxy Topotecan Dihydrochloride under various storage conditions have provided valuable insights for formulation scientists. Understanding its degradation pathways helps in designing appropriate drug packaging and storage recommendations, which are essential for maintaining drug potency throughout its shelf life.
In the field of preclinical research, 5-Hydroxy Topotecan Dihydrochloride has shown interesting results in animal models of various cancers. Its toxicity profile and maximum tolerated dose are being carefully evaluated to determine its potential for clinical trials. These studies are particularly relevant given the current emphasis on translational medicine and bench-to-bedside research approaches.
The intellectual property landscape surrounding 5-Hydroxy Topotecan Dihydrochloride reflects its commercial potential. Several patent applications have been filed covering its synthetic methods, pharmaceutical compositions, and therapeutic uses. This activity indicates growing interest from pharmaceutical companies in developing this compound further.
From a market perspective, the demand for 5-Hydroxy Topotecan Dihydrochloride is expected to grow in parallel with advancements in cancer therapeutics. The compound's potential applications in drug-resistant cancers and its possible role in novel treatment regimens make it a subject of ongoing research and development efforts worldwide.
Quality control of 5-Hydroxy Topotecan Dihydrochloride presents specific challenges due to its diastereomeric nature. Modern analytical techniques such as chiral chromatography and nuclear magnetic resonance spectroscopy are employed to ensure batch-to-batch consistency. These quality assurance measures are critical for both research use and potential pharmaceutical applications.
The future research directions for 5-Hydroxy Topotecan Dihydrochloride may include exploring its structure-activity relationships in greater detail and investigating potential modifications to enhance its therapeutic index. As the understanding of cancer biology evolves, so too does the potential for optimizing this compound's clinical utility.
In conclusion, 5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) represents an important area of investigation in modern pharmaceutical chemistry and oncology research. Its unique properties and potential applications continue to drive scientific interest, making it a compound worth watching in the coming years as research progresses toward potential clinical applications.
504413-73-4 (5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers)) 関連製品
- 731811-62-4(trans-2-(2-pyridyl)cyclopropanecarboxylic acid)
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)
- 18053-75-3(1H-Indene,1-(trimethylsilyl)-)
- 64701-11-7(Norethindrone b-D-Glucuronide)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 28950-61-0(Fluorescent Brightener 210)
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
- 74370-96-0(methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate)




